molecular formula C19H28N2O3 B2639873 2-(benzyloxy)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide CAS No. 2034290-05-4

2-(benzyloxy)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide

Cat. No.: B2639873
CAS No.: 2034290-05-4
M. Wt: 332.444
InChI Key: WHAPMMQEZILUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide is a synthetic acetamide derivative featuring a benzyloxy group at the 2-position of the acetamide core and a piperidin-4-ylmethyl substituent at the nitrogen. The piperidine ring is further substituted at the 1-position with a tetrahydrofuran-3-yl (oxolan-3-yl) group. This compound combines lipophilic (benzyloxy) and polar (tetrahydrofuran) moieties, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c22-19(15-24-13-17-4-2-1-3-5-17)20-12-16-6-9-21(10-7-16)18-8-11-23-14-18/h1-5,16,18H,6-15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAPMMQEZILUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COCC2=CC=CC=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the benzyloxy group and the piperidinyl moiety. Common synthetic routes include:

    Formation of the Benzyloxy Group: This step involves the reaction of benzyl alcohol with a suitable protecting group under acidic or basic conditions.

    Synthesis of the Piperidinyl Moiety: The piperidinyl ring is synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the benzyloxy group with the piperidinyl moiety using reagents like acetic anhydride or other coupling agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the oxolan ring or the piperidinyl moiety, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyloxy group or the piperidinyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various substituted derivatives, oxidized products, and reduced forms of the original compound.

Scientific Research Applications

2-(benzyloxy)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways, metabolic processes, or gene expression, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Features:

  • Acetamide core : Common in enzyme inhibitors (e.g., phospholipase A2 inhibitors like rilapladib) .
  • Piperidine ring : Enhances blood-brain barrier penetration in CNS-targeting compounds .
  • Tetrahydrofuran-3-yl group : Introduces stereochemical complexity and moderate polarity .

Comparative Analysis:

Compound Name Core Structure Key Substituents Reported Activity/Use Reference
Target Compound Acetamide 2-benzyloxy, N-(1-oxolan-3-yl-piperidin-4-ylmethyl) N/A (hypothesized CNS/enzyme target)
DFL20656 Acetamide Imidazole, methoxybenzyl, tetrahydrofuran B1 receptor modulation
Merck Compound 14 Pyridine-linked acetamide Cyano, biphenyl carboxylate Kinase inhibition (undisclosed)
Rilapladib Quinoline-linked acetamide Trifluoromethyl, thioether, methoxyethyl-piperidine Lp-PLA2 inhibitor (IC50 = 0.23 nM)
Goxalapladib Naphthyridine-linked acetamide Difluorophenyl, trifluoromethyl-biphenyl Atherosclerosis treatment
Patent Compound () Quinoline-linked acetamide Piperidin-4-ylidene, tetrahydrofuran-3-yl-oxy Undisclosed (likely kinase/CNS)
Key Observations:

Biological Targets: The target compound lacks the quinoline/naphthyridine scaffolds seen in rilapladib and goxalapladib, which are critical for Lp-PLA2 inhibition . However, its piperidine-tetrahydrofuran moiety aligns with CNS-targeting compounds like DFL20656 . The benzyloxy group differentiates it from analogs with trifluoromethyl or cyano groups, which enhance target binding via hydrophobic or electronic effects .

Synthetic Routes: The target compound’s synthesis likely involves coupling benzyloxy acetic acid with a pre-functionalized piperidine derivative, contrasting with the thiazolidinone cyclization in or the multi-step protocols for rilapladib .

Physicochemical Properties :

  • Molecular Weight : Estimated ~400–450 g/mol, comparable to DFL20656 and patent compounds . Higher than rilapladib (718.80 g/mol), suggesting better bioavailability .
  • logP : Predicted ~2.5–3.5 (benzyloxy increases lipophilicity; tetrahydrofuran adds polarity), balancing membrane permeability and solubility .

Research Findings and Therapeutic Implications

  • Enzyme Inhibition Potential: The acetamide-piperidine scaffold is shared with rilapladib, a potent Lp-PLA2 inhibitor, though the absence of a quinoline ring may limit direct enzyme targeting .
  • SAR Insights :
    • Substitution at the piperidine 1-position (tetrahydrofuran-3-yl vs. methoxyethyl in rilapladib) may alter selectivity for enzymes or receptors .
    • Benzyloxy vs. trifluoromethyl groups: The former may reduce metabolic stability compared to fluorine-containing analogs .

Biological Activity

2-(benzyloxy)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide is a compound of interest due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal chemistry. This article reviews the available literature on the compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H26N2O3\text{C}_{18}\text{H}_{26}\text{N}_{2}\text{O}_{3}

The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of neurotransmitter release, potentially influencing pathways related to anxiety and depression.

Anticonvulsant Activity

Research has indicated that derivatives of acetamides, similar to this compound, exhibit anticonvulsant properties. For instance, studies have shown that certain substituted N-benzyl 2-acetamido compounds provide significant protection against maximal electroshock (MES)-induced seizures in animal models. The effectiveness of these compounds appears to correlate with their structural modifications, particularly the presence of specific functional groups that enhance their activity against seizures .

Neuroleptic Activity

Another area of interest is the neuroleptic activity associated with benzamide derivatives. Compounds structurally related to this compound have been evaluated for their ability to reduce apomorphine-induced stereotyped behavior in rats. Some derivatives demonstrated significantly enhanced potency compared to standard neuroleptics like haloperidol, suggesting a potential for lower side effects while maintaining efficacy in treating psychotic disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the pharmacodynamics and pharmacokinetics of acetamides:

  • Anticonvulsant Study : A study on various N-benzyl 2-acetamido derivatives showed that modifications at the acetamido position could either enhance or diminish anticonvulsant effects. The most potent compounds had ED50 values comparable to established anticonvulsants like phenobarbital .
  • Neuroleptic Efficacy : In a comparative analysis involving several benzamide derivatives, one compound was found to be approximately 15 times more active than metoclopramide in inhibiting stereotypic behavior induced by apomorphine. This suggests that structural alterations can significantly impact therapeutic outcomes in neuroleptic treatments .

Data Summary

The following table summarizes key findings related to the biological activity of acetamide derivatives:

Compound NameActivity TypeED50 (mg/kg)Reference
N-benzyl 2-acetamidoAnticonvulsant30
N-benzyl 2-acetamido (hydroxy derivative)Anticonvulsant22
Benzamide derivative (YM-09151-2)Neuroleptic0.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.